diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate
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Overview
Description
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of diethoxyphosphoryl groups and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate typically involves the reaction of 2,6-ditert-butylphenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a phosphorylation mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
Scientific Research Applications
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate involves its interaction with various molecular targets. The diethoxyphosphoryl groups can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethoxyphosphonomethyl)biphenyl: This compound has a similar structure but with a biphenyl core instead of a cyclohexa-2,5-dien-1-one ring.
2,2’-Methylene-bis(4,6-di-tert-butyl)phenol: Another related compound with similar tert-butyl groups but different functional groups.
Uniqueness
diethyl (3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)(diethoxyphosphoryl)methylphosphonate is unique due to its specific combination of diethoxyphosphoryl and tert-butyl groups attached to a cyclohexa-2,5-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H40O7P2 |
---|---|
Molecular Weight |
490.5g/mol |
IUPAC Name |
4-[bis(diethoxyphosphoryl)methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H40O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16H,11-14H2,1-10H3 |
InChI Key |
YYVQGMBTHJSGCT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC |
Canonical SMILES |
CCOP(=O)(C(=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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